N-[2-(aminosulfonyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
N-[2-(aminosulfonyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound with the molecular formula C18H15N3O5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(aminosulfonyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves the reaction of ethyl ester derivatives with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of dimethylformamide (DMF). This reaction generally yields good results, although purification can sometimes be challenging due to the formation of colored complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and purification would apply, with a focus on optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(aminosulfonyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of anilide derivatives .
Scientific Research Applications
N-[2-(aminosulfonyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including diuretic effects.
Medicine: Explored as a potential inhibitor of aldosterone synthase, which could have implications for treating conditions like hypertension.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for N-[2-(aminosulfonyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its potential as an aldosterone synthase inhibitor suggests that it may interfere with the synthesis of aldosterone, a hormone involved in regulating blood pressure .
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-N-(2-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- 6-hydroxy-4-oxo-N-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- 6-hydroxy-N-(4-methylbenzyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Uniqueness
N-[2-(aminosulfonyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its potential as an aldosterone synthase inhibitor sets it apart from other similar compounds, making it a valuable target for further research .
Properties
Molecular Formula |
C18H15N3O5S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
9-hydroxy-11-oxo-N-(2-sulfamoylphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C18H15N3O5S/c19-27(25,26)13-7-2-1-6-12(13)20-17(23)14-16(22)11-5-3-4-10-8-9-21(15(10)11)18(14)24/h1-7,22H,8-9H2,(H,20,23)(H2,19,25,26) |
InChI Key |
DUKVYFMXNWMNII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CC=CC=C4S(=O)(=O)N)O |
Origin of Product |
United States |
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